molecular formula C9H9ClN4O B8336076 2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol

2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol

Cat. No. B8336076
M. Wt: 224.65 g/mol
InChI Key: LVWWDXYJJIIMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691892B2

Procedure details

Ozone was bubbled through a solution of 2-(3-chlorophenyl)-5-[1-methyl-2-phenylvinyl]-2H-tetrazole (2.73 g, 9.2 mmol) in methanol (75 mL) and dichloromethane (75 mL) at −78° C. When the color lightened and the starting material had disappeared by TLC, oxygen was bubbled through the mixture for approximately 2-3 minutes. Sodium borohydride (635 mg, 16.8 mmol) was added. The reaction was allowed to warm to room temperature, stirred for 30 minutes and quenched with water (5 mL) and saturated ammonium chloride (5 mL). After removal of the solvent in vacuo, the product was partitioned between dichloromethane and water, dried over sodium sulfate, and the solvent was removed in vacuo. Flash chromatography (15-35% ethyl acetate in hexane) yielded the title compound as a yellow solid (1.795 g, 87%). 1H NMR (CDCl3) δ (ppm): 8.19 (m, 1H), 8.06 (m, 1H), 7.50 (m, 2H), 5.3 (m, 1H), 2.54 (m, 1H), 1.78 (d, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-chlorophenyl)-5-[1-methyl-2-phenylvinyl]-2H-tetrazole
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
635 mg
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
O=[O+][O-].[Cl:4][C:5]1[CH:6]=[C:7]([N:11]2[N:15]=[N:14][C:13]([C:16]([CH3:24])=CC3C=CC=CC=3)=[N:12]2)[CH:8]=[CH:9][CH:10]=1.[O:25]=O.[BH4-].[Na+]>CO.ClCCl>[Cl:4][C:5]1[CH:6]=[C:7]([N:11]2[N:15]=[N:14][C:13]([CH:16]([OH:25])[CH3:24])=[N:12]2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
2-(3-chlorophenyl)-5-[1-methyl-2-phenylvinyl]-2H-tetrazole
Quantity
2.73 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C(=CC1=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
635 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the mixture for approximately 2-3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
quenched with water (5 mL) and saturated ammonium chloride (5 mL)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the product was partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(N=N1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.795 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.